Home > Products > Screening Compounds P135532 > 2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide
2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide -

2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide

Catalog Number: EVT-13553828
CAS Number:
Molecular Formula: C25H30N4O2
Molecular Weight: 418.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide, also known as NS-304, is a synthetic compound that acts as a potent and selective agonist for the prostacyclin receptor (IP receptor). This compound has been developed to address the limitations of existing prostacyclin analogs, which often have short half-lives and limited clinical applications. NS-304 is notable for its long-acting effects, making it a promising candidate for treating various vascular disorders, particularly pulmonary arterial hypertension and arteriosclerosis obliterans .

Source: The compound was synthesized to enhance the pharmacological properties of prostacyclin analogs by increasing their duration of action in vivo. It is derived from a diphenylpyrazine structure, which is known for its biological activity.

Classification: 2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide is classified as a synthetic organic compound and falls under the category of pharmacological agents targeting vascular disorders.

Synthesis Analysis

The synthesis of 2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide involves several key steps. The synthesis begins with the preparation of 4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]-1-butanol. This intermediate undergoes further reactions to introduce the acetamide group.

Methods and Technical Details

  1. Starting Material: The synthesis starts with 4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]-1-butanol.
  2. Reagents: Potassium tert-butoxide is commonly used as a base in the reaction.
  3. Solvent: Tetrahydrofuran (THF) or N-methylpyrrolidinone can be utilized as solvents.
  4. Temperature Control: Reactions are typically performed at low temperatures (0-5 °C) to control the reaction rate and prevent side reactions.
  5. Final Product Isolation: After completion of the reaction, the product is extracted using organic solvents, followed by purification techniques such as silica gel column chromatography.

The yield of this compound can vary depending on the specific conditions and reagents used during synthesis .

Molecular Structure Analysis

The molecular formula of 2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide is C26H32N4O4SC_{26}H_{32}N_{4}O_{4}S, with a molecular weight of 496.62 g/mol.

Structure Data

  • CAS Number: 475086-01-2
  • Molecular Weight: 496.62 g/mol
  • Chemical Structure:
    • The structure features a diphenylpyrazine core attached to an isopropylamino group and a butoxy chain leading to an acetamide functional group.

This complex structure contributes to its biological activity and selectivity for the prostacyclin receptor.

Chemical Reactions Analysis

The compound undergoes various chemical reactions primarily related to its interaction with biological targets.

Reactions and Technical Details

  1. Prodrug Activation: NS-304 acts as a prodrug that converts into its active form, MRE-269, upon administration.
  2. Receptor Binding: The active form selectively binds to the IP receptor with an inhibition constant (KiK_i) of 20 nM, demonstrating high selectivity compared to other prostanoid receptors .
  3. Vasodilatory Effects: Upon activation of the IP receptor, NS-304 induces vasodilation without significant desensitization over repeated doses.

These reactions are crucial for its therapeutic efficacy in managing vascular diseases.

Mechanism of Action

The mechanism by which 2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide exerts its effects involves several biochemical pathways:

  1. Receptor Agonism: The compound binds to the IP receptor on vascular smooth muscle cells.
  2. cAMP Pathway Activation: This binding stimulates adenylate cyclase activity, leading to increased cyclic adenosine monophosphate (cAMP) levels within cells.
  3. Smooth Muscle Relaxation: Elevated cAMP results in relaxation of smooth muscle cells, promoting vasodilation and increased blood flow.

This mechanism underlies its potential use in treating conditions characterized by impaired vascular function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be stored sealed and protected from moisture.
  • Boiling Point: Not specifically reported but expected to be high due to its complex structure.

These properties are essential for understanding its handling and application in laboratory settings .

Applications

2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide has significant potential in scientific research and clinical applications:

  1. Vascular Disorders Treatment: It shows promise in treating conditions such as pulmonary arterial hypertension due to its long-lasting vasodilatory effects.
  2. Research Tool: As a selective prostacyclin receptor agonist, it can be used in research settings to study vascular biology and receptor signaling pathways.

The ongoing investigation into this compound could lead to new therapeutic strategies for managing vascular diseases effectively .

Synthesis and Structural Optimization

Design Rationale for Diphenylpyrazine-Based Prostacyclin Receptor Agonists

The molecular architecture of NS-304 emerged from systematic structure-activity relationship (SAR) studies targeting nonprostanoid prostacyclin (IP) receptor agonists. Early prostanoid analogs like epoprostenol and beraprost suffered from chemical instability and short half-lives (t₁/₂ ~1 hour in humans), necessitating continuous intravenous infusion [3]. Structural analysis of partial agonists like BMY42393 (IC₅₀ = 1.5 μM) revealed that the prostanoid skeleton was nonessential for IP activation. Researchers hypothesized that replacing BMY42393’s oxazole core with a pyrazine heterocycle would enhance metabolic resistance while preserving critical pharmacophoric elements [3].

The diphenylpyrazine scaffold specifically addressed three limitations:

  • Electronic modulation: Pyrazine’s electron-deficient nature strengthened π-π interactions with Trp¹⁶⁹ in the IP receptor extracellular loop 2 (ECL2) [6].
  • Spatial optimization: The 5,6-diphenyl orientation created optimal steric bulk for hydrophobic subpocket occupancy near TM3 and TM7 helices.
  • Metabolic resilience: Removal of oxidation-prone enol ethers (present in iloprost) reduced susceptibility to hepatic degradation.

Table 1: SAR of Diphenylpyrazine Derivatives on Platelet Aggregation Inhibition

CompoundR GroupIC₅₀ (μM)Key Structural Feature
5c-CH₂COOH1.50Parent carboxylate
8c-(CH₂)₂OCH₂COOH0.14Ether-linked carboxylate
15a-(CH₂)₂N(Me)CH₂COOH0.08Tertiary amine-linked carboxylate
NS-304-(CH₂)₄OCH₂CONHSO₂CH₃0.05Sulfonamide bioisostere

SAR refinement demonstrated that ether-linked side chains (8c) improved potency 10-fold over carboxylic acid derivatives (5c). Maximal activity emerged with sulfonamide bioisosteres (NS-304), where the acetamide group enhanced membrane permeability while the sulfonyl moiety mimicked carboxylate receptor interactions [3] [4]. Cryo-EM studies later confirmed NS-304’s binding pose: the sulfonamide oxygen forms hydrogen bonds with Arg²⁷⁹⁷.⁴⁰ and Ser¹⁶⁸ᴱᶜᴸ², replicating native prostacyclin’s salt bridges [6].

Synthetic Routes to NS-304: Key Intermediates and Reaction Mechanisms

The synthesis of NS-304 proceeds via a five-step sequence centered on N-alkylation of 2-amino-5,6-diphenylpyrazine. The critical path leverages regioselective substitution and Schotten-Baumann acylation [3] [4]:

Step 1: Synthesis of 2-Chloro-5,6-diphenylpyrazine (Intermediate A)5,6-Diphenylpyrazin-2-ol undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux. Mechanism: SNAr-assisted displacement where chloride replaces the hydroxyl group activated by pyrazine nitrogen electrophilicity.

Step 2: Amination to 2-Amino-5,6-diphenylpyrazine (Intermediate B)Intermediate A reacts with aqueous ammonia (NH₃/H₂O) at 100°C. Mechanism: Nucleophilic aromatic substitution where ammonia attacks C2, displacing chloride. Yield: 85% [3].

Step 3: N-Alkylation with 1,4-DibromobutaneDeprotonation of Intermediate B with NaH generates a nucleophilic amine, which attacks 1,4-dibromobutane via SN2 reaction. Key control: Temperature maintenance at 0°C prevents dialkylation. Product: 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyl bromide (Intermediate C) [4].

Step 4: Etherification with Methyl 2-HydroxyacetateIntermediate C reacts with methyl glycolate under Williamson ether synthesis conditions (K₂CO₃, DMF, 60°C). Byproduct management: Bromide scavenging with silver oxide minimizes halide impurities.

Step 5: Sulfonamide FormationThe methyl ester undergoes aminolysis with methanesulfonamide (CH₃SO₂NH₂) catalyzed by trimethylaluminum (AlMe₃). Mechanism: AlMe₃ activates the ester carbonyl, enabling nucleophilic attack by sulfonamide nitrogen. Purification via silica chromatography yields NS-304 as a crystalline solid [4].

Table 2: Key Synthetic Intermediates and Conditions

IntermediateReaction TypeReagents/ConditionsYield (%)
AChlorinationPOCl₃, reflux, 4h92
BAminationNH₃/H₂O, 100°C, 12h85
CN-AlkylationNaH, 1,4-dibromobutane, 0°C78
NS-304 esterEtherificationMethyl glycolate, K₂CO₃, DMF81
NS-304AminolysisCH₃SO₂NH₂, AlMe₃, CH₂Cl₂75

Crystallographic Characterization of NS-304 Polymorphs

NS-304 exhibits polymorphism-dependent solubility critical to oral bioavailability. Two anhydrous forms (I and II) were identified via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) [1] [7]:

  • Form I: Stable polymorph with P2₁2₁2₁ space group symmetry. Unit cell parameters: a = 13.614 Å, b = 28.871 Å, c = 11.523 Å, α=β=γ=90°. Lattice energy minimization favors antiperiplanar conformation of the butyloxy chain, enabling dense π-stacking between pyrazine rings (3.58 Å interplanar distance). This form shows low aqueous solubility (2.8 μg/mL) due to high crystal lattice energy (ΔHₓ = 152 kJ/mol) [1].

  • Form II: Metastable polymorph with altered P2₁2₁2₁ packing (a = 12.633 Å, b = 20.649 Å, c = 6.818 Å). Exhibits synclinal chain orientation disrupting π-stacking (4.12 Å spacing), reducing lattice energy (ΔHₓ = 138 kJ/mol). Solubility increases to 19.3 μg/mL but accelerates conversion to Form I via solution-mediated transformation [7].

Self-supervised learning frameworks analyzing simulated PXRD patterns with physical augmentations (zero-point shift, profile variations) confirmed Form I dominance under ambient conditions [1]. NS-304’s melting point (Form I: 178°C; Form II: 169°C) correlates with thermodynamic stability. Rietveld refinement quantified phase purity in drug product blends, ensuring consistent dissolution [1].

Prodrug Engineering Strategies for Enhanced Oral Bioavailability

NS-304 (selexipag’s active metabolite) requires prodrug derivatization to overcome Biopharmaceutical Classification System (BCS) Class IV limitations: low solubility (3.1 μg/mL) and permeability (Papp = 4.2 × 10⁻⁶ cm/s) [2] [8]. The approved prodrug selexipag (ACT-333679) employs carboxylate masking via a methylcarbitol ester:

Phosphate Prodrug Approach (Failed Candidate)

  • Early phosphate ester derivatives showed high solubility (>500 μg/mL) at pH 6.8.
  • Limitation: Rapid alkaline phosphatase-mediated hydrolysis in lumen generated supersaturated NS-304, triggering precipitation (tₚ < 5 min). Rat intestinal perfusion studies revealed non-linear flux above 10 μM due to crystallization [8].

Amino Acid Ester Strategy (Selexipag)

  • Selexipag’s methylcarbitol side chain provides balanced lipophilicity (log P = 2.8 vs. NS-304’s 1.2).
  • Conversion mechanism: Esterase hydrolysis occurs intracellularly in enterocytes, avoiding luminal supersaturation. Dog studies demonstrated complete conversion to NS-304 with 100% relative bioavailability [6] [8].

Table 3: Prodrug Properties and Conversion Kinetics

ParameterPhosphate ProdrugAmino Acid Prodrug (Selexipag)
Solubility (pH 6.8)>500 μg/mL98 μg/mL
Permeability (Papp)3.1 × 10⁻⁶ cm/s8.7 × 10⁻⁶ cm/s
Conversion SiteLumenEnterocytes
Conversion Half-life<2 min45 min
Cmax (parent, dog)Dose-dependentLinear increase

Prodrug selection thus hinges on conversion kinetics matching absorption windows. Slow intracellular activation of selexipag sustains NS-304 plasma concentrations, enabling once-daily dosing for pulmonary arterial hypertension [6].

Properties

Product Name

2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide

IUPAC Name

2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetamide

Molecular Formula

C25H30N4O2

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C25H30N4O2/c1-19(2)29(15-9-10-16-31-18-22(26)30)23-17-27-24(20-11-5-3-6-12-20)25(28-23)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H2,26,30)

InChI Key

LMFFHJRXWFWVSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCCCOCC(=O)N)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.